2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride
CAS No.:
Cat. No.: VC16764598
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O.ClH/c1-6-5-10-3-2-7(11)4-8(10)9-6;/h2-5,9H,1H3;1H |
| Standard InChI Key | TWNHKMKRGUGAAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=CC(=O)C=C2N1.Cl |
Introduction
Chemical and Structural Properties
2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride is characterized by a fused bicyclic structure comprising an imidazole ring condensed with a pyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological research. Key structural identifiers include the IUPAC name 2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride and the canonical SMILES string CC1=CN2C=CC(=O)C=C2N1.Cl . Spectroscopic characterization via -NMR and -NMR typically reveals distinct peaks corresponding to the methyl group (δ ~2.3 ppm), aromatic protons (δ 7.0–8.0 ppm), and carbonyl functionality (δ ~160 ppm) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride |
| SMILES | CC1=CN2C=CC(=O)C=C2N1.Cl |
| PubChem CID (Base Compound) | 68895957 |
| Purity (Commercial) | ≥95% |
The compound’s stability under physiological conditions (e.g., phosphate-buffered saline) has been confirmed, with no degradation observed over 48 hours . Its logP value, estimated at 1.2–1.5, suggests moderate lipophilicity, which may influence blood-brain barrier permeability .
Synthesis and Characterization
The synthesis of 2-methylimidazo[1,2-a]pyridin-7-ol hydrochloride follows established routes for imidazo[1,2-a]pyridine derivatives. A typical procedure involves the condensation of α-bromoketones with 2-aminopyridine derivatives under basic conditions . For example, reacting 2-amino-5-methylpyridine with α-bromoacetophenone in ethanol at reflux yields the imidazo[1,2-a]pyridine core, which is subsequently hydrolyzed to the 7-ol derivative and treated with hydrochloric acid to form the hydrochloride salt .
Key reaction parameters include:
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Temperature: 80–100°C for cyclization.
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Solvent: Ethanol or aqueous media preferred for eco-friendly synthesis .
Characterization employs spectroscopic techniques:
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NMR: Confirms regioselectivity and substituent positions.
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Mass Spectrometry: Matches the molecular ion peak at m/z 184.62.
Pharmacological Activities
Cardiovascular Applications
Imidazo[1,2-a]pyridines are clinically recognized for their role in treating heart failure, with Olprione serving as a prototypical drug . 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride exhibits similar hemodynamic effects, including vasodilation and increased cardiac output, likely mediated via phosphodiesterase-III inhibition . In vitro studies demonstrate a 50% inhibitory concentration (IC) of 0.2–0.5 μM against PDE-III isoforms, comparable to Milrinone .
Antimicrobial and Anticancer Properties
While direct evidence for 2-methylimidazo[1,2-a]pyridin-7-ol hydrochloride is limited, related imidazo[1,2-a]pyridines show antibacterial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) and antitumor effects via CDK inhibition . These findings suggest broad therapeutic potential warranting further study.
Applications in Medicinal Chemistry
The compound’s versatility is evident in its role as a scaffold for drug development. Key applications include:
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Analog Synthesis: Structural modifications (e.g., biphenyl or adamantyl substitutions) enhance AChE inhibition 10-fold .
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Prodrug Development: Hydrochloride salt improves bioavailability; prodrugs with ester linkages show 80% oral absorption in preclinical models.
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Multi-Target Ligands: Hybrid molecules combining imidazo[1,2-a]pyridine and donepezil moieties exhibit dual AChE and NMDA receptor antagonism .
Future Directions
Despite promising attributes, critical gaps remain:
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Mechanistic Studies: Elucidate precise molecular targets (e.g., GPCRs, ion channels).
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Clinical Translation: Evaluate pharmacokinetics and safety in Phase I trials.
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Formulation Optimization: Develop nanoparticle carriers to enhance CNS delivery.
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